Cas no 2613383-29-0 (methyl 2H,3H,4H-pyrido3,2-b1,4oxazine-7-carboxylate hydrochloride)

methyl 2H,3H,4H-pyrido3,2-b1,4oxazine-7-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-27738799
- methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride
- 2613383-29-0
- 2H-Pyrido[3,2-b]-1,4-oxazine-7-carboxylic acid, 3,4-dihydro-, methyl ester, hydrochloride (1:1)
- methyl 2H,3H,4H-pyrido3,2-b1,4oxazine-7-carboxylate hydrochloride
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- MDL: MFCD33032470
- Inchi: 1S/C9H10N2O3.ClH/c1-13-9(12)6-4-7-8(11-5-6)10-2-3-14-7;/h4-5H,2-3H2,1H3,(H,10,11);1H
- InChI Key: UDAWXMDCGBIHPV-UHFFFAOYSA-N
- SMILES: Cl.O1C2C=C(C(=O)OC)C=NC=2NCC1
Computed Properties
- Exact Mass: 230.0458199g/mol
- Monoisotopic Mass: 230.0458199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.4Ų
methyl 2H,3H,4H-pyrido3,2-b1,4oxazine-7-carboxylate hydrochloride PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27738799-5g |
methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride |
2613383-29-0 | 95% | 5g |
$2816.0 | 2023-09-10 | |
Enamine | EN300-27738799-0.25g |
methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride |
2613383-29-0 | 95.0% | 0.25g |
$481.0 | 2025-03-19 | |
Enamine | EN300-27738799-0.1g |
methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride |
2613383-29-0 | 95.0% | 0.1g |
$337.0 | 2025-03-19 | |
Enamine | EN300-27738799-0.5g |
methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride |
2613383-29-0 | 95.0% | 0.5g |
$758.0 | 2025-03-19 | |
Enamine | EN300-27738799-0.05g |
methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride |
2613383-29-0 | 95.0% | 0.05g |
$226.0 | 2025-03-19 | |
Enamine | EN300-27738799-5.0g |
methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride |
2613383-29-0 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
Enamine | EN300-27738799-1.0g |
methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride |
2613383-29-0 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
1PlusChem | 1P0283VX-500mg |
methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride |
2613383-29-0 | 95% | 500mg |
$999.00 | 2023-12-18 | |
Aaron | AR028449-50mg |
methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride |
2613383-29-0 | 95% | 50mg |
$336.00 | 2025-02-15 | |
Aaron | AR028449-10g |
methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride |
2613383-29-0 | 95% | 10g |
$5767.00 | 2023-12-15 |
methyl 2H,3H,4H-pyrido3,2-b1,4oxazine-7-carboxylate hydrochloride Related Literature
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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6. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
Additional information on methyl 2H,3H,4H-pyrido3,2-b1,4oxazine-7-carboxylate hydrochloride
Methyl 2H,3H,4H-Pyrido[3,2-B]1,4-Oxazine-7-Carboxylate Hydrochloride: A Comprehensive Overview
Methyl 2H,3H,4H-pyrido[3,2-b]1,4-oxazine-7-carboxylate hydrochloride (CAS No. 2613383-29-0) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives and exhibits a unique structural arrangement that contributes to its diverse applications. The molecule consists of a pyrido[3,2-b]1,4-oxazine ring system fused with a carboxylate group and a methyl ester moiety. The hydrochloride salt form further enhances its stability and solubility properties.
The pyrido[3,2-b]1,4-oxazine core is a bicyclic structure that combines the characteristics of both pyridine and oxazine rings. This structural feature imparts the compound with unique electronic properties and reactivity. Recent studies have highlighted the potential of this compound in various fields, including drug discovery and materials science. For instance, researchers have explored its role as a precursor in the synthesis of advanced materials with tailored electronic properties.
One of the most notable aspects of methyl 2H,3H,4H-pyrido[3,2-b]1,4-oxazine-7-carboxylate hydrochloride is its versatility in chemical reactions. Its ability to undergo various transformations makes it an invaluable building block in organic synthesis. For example, the carboxylate group can be easily modified to introduce different functional groups or to form bioisosteres for medicinal chemistry applications.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the conjugated system within the pyrido[3,2-b]1,4-oxazine ring enhances its stability and reactivity towards electrophilic substitution reactions. These findings have opened new avenues for its application in designing novel pharmaceutical agents.
In terms of biological activity, methyl 2H,3H,4H-pyrido[3,2-b]1,4-oxazine-7-carboxylate hydrochloride has shown promising results in preliminary assays targeting various disease states. Its ability to modulate key biological pathways makes it a potential candidate for drug development programs focused on neurodegenerative diseases and cancer therapy.
The synthesis of this compound involves a multi-step process that typically starts with the preparation of the pyrido[3,2-b]1,4-oxazine skeleton. Recent optimizations in synthetic protocols have significantly improved the yield and purity of the final product. These improvements are crucial for scaling up production to meet the demands of large-scale research and development activities.
Moreover, the hydrochloride salt form of this compound plays a critical role in its physical properties. The presence of hydrochloric acid not only stabilizes the molecule but also enhances its solubility in polar solvents. This attribute is particularly advantageous for applications requiring precise dosing and controlled release mechanisms.
In conclusion, methyl 2H
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